Scientific Field: The research is conducted in the field of Dermatology and Cosmetology .
Summary of the Application: The compound “5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one” is a metabolite of catechin, which is found in dietary plants like green tea, red wine, and cocoa extract . This compound has been synthesized and studied for its potential skin wrinkle-reducing activities .
Methods of Application or Experimental Procedures: The compound was synthesized in optically pure form, specifically (4S) and (4R)-5-(3′,4′-dihydroxyphenyl)-γ-valerolactones (DHPVs), via the efficient construction of a γ-valerolactone moiety from hexenol .
Results or Outcomes: The study revealed different skin wrinkle-reducing activities of each metabolite. These results were obtained through the unique syntheses of DHPVs in an enantiomerically pure form .
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known as 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone, is a chemical compound categorized as a phenolic compound. Its molecular formula is C₁₁H₁₂O₄, and it has an average molecular weight of approximately 208.213 g/mol. This compound features a unique oxolan-2-one structure, which is characterized by a five-membered lactone ring containing an oxygen atom and a carbonyl group. The presence of the 3,4-dihydroxyphenyl group contributes to its potential biological activities and interactions with various biological systems .
Due to the lack of information on its natural occurrence or biological activity, a mechanism of action cannot be established at this time.
The biological activity of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one has been linked to its antioxidant properties, which are characteristic of many phenolic compounds. Research indicates that compounds similar to this one may exert protective effects against oxidative stress and inflammation. Additionally, it may influence gut microbiota composition and metabolic processes due to its interactions with polyphenol metabolism in the human body .
The synthesis of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one can be achieved through several methods:
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one has potential applications in:
Several compounds share structural similarities with 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one:
Compound Name | Structure | Unique Features |
---|---|---|
5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | Structure | Contains a similar dihydroxyphenyl group but differs in lactone structure. |
3-(4-Hydroxyphenyl)propionic acid | Structure | Lacks the oxolan ring but retains phenolic properties. |
Dihydroquercetin | Structure | A flavonoid with strong antioxidant properties but different structural configuration. |
The uniqueness of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one lies in its specific oxolan lactone structure combined with the dihydroxyphenyl moiety, which potentially enhances its biological activity compared to other similar compounds.
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known as 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone, represents a major microbial metabolite derived from the catabolism of dietary flavan-3-ols by gut microbiota [1] [4]. This compound belongs to the class of organic compounds known as catechols, containing a 1,2-benzenediol moiety that characterizes its structural framework [1].
The parent flavan-3-ol compounds that give rise to this metabolite are widely distributed across numerous dietary sources. Tea represents the most significant contributor of flavan-3-ols to the human diet, with green tea providing approximately 318.74 mg of total flavan-3-ols per 8-ounce serving, while black tea contains 277.32 mg per equivalent serving [15]. The primary flavan-3-ol compounds in green tea include epigallocatechin gallate, epigallocatechin, epicatechin gallate, and epicatechin, which collectively account for the majority of flavanol content [15] [18].
Food Source | Serving Size | Total Flavan-3-ol Content (mg) | Primary Flavan-3-ol Compounds |
---|---|---|---|
Tea, green, brewed | 8 ounces (240 g) | 318.74 | Epigallocatechin gallate, epigallocatechin, epicatechin gallate, epicatechin |
Tea, black, brewed | 8 ounces (240 g) | 277.32 | Theaflavins, catechins |
Dark chocolate (70-85% cacao) | 3 squares (18 g) | 19.49 | Epicatechin, catechin |
Blackberries, raw | 1 cup (150 g) | 63.76 | Epicatechin, catechin |
Cocoa powder | 1 tablespoon (5 g) | 13.06 | Epicatechin, catechin |
Cocoa and chocolate products constitute another major dietary source, with dark chocolate containing 70-85% cacao solids providing 19.49 mg of flavan-3-ols per three-square serving [15] [19]. Cocoa powder contains exceptionally high concentrations of epicatechin, reaching up to 26.20 mg per 100g, while containing virtually no catechin [18]. Various fruits also contribute significantly to flavan-3-ol intake, with blackberries providing 63.76 mg per cup, apples contributing 15.33 mg per small fruit, and blueberries containing 10.04 mg per cup serving [15] [18].
Proanthocyanidins, which are polymeric forms of flavan-3-ols, are abundant in red wine, grapes, and certain berries [14] [17]. These compounds undergo extensive metabolism by gut microbiota, with 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one identified as the major microbial metabolite of proanthocyanidins [14]. The bioavailability of these parent compounds is generally low in the small intestine, with approximately 70% of ingested epicatechin reaching the large intestine where microbial transformation occurs [12].
The metabolic transformation of flavan-3-ols into 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one follows a well-characterized pathway involving sequential microbial degradation steps [9] [14]. The initial transformation begins with the release of free monomeric forms from polymeric proanthocyanidins and other complex flavan-3-ol structures when they reach the colonic environment [9].
The primary transformation route involves the cleavage of the C-ring in catechin and epicatechin monomers, which is catalyzed by specific bacterial species including Eggerthella lenta, Lactobacillus plantarum, Adlercreutzia equolifaciens, and Eubacterium species [23] [24]. This C-ring cleavage results in the formation of diphenylpropan-2-ol intermediates, which serve as precursors for further metabolic transformations [9] [14].
Following C-ring cleavage, the diphenylpropan-2-ol intermediates undergo A-ring fission mediated primarily by Flavonifractor plautii [23] [24]. This A-ring breakdown leads to lactone formation, directly producing 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one along with 4-hydroxy-5-(3',4'-dihydroxyphenyl)-valeric acid as concurrent metabolites [23]. The formation of the lactone ring structure represents a critical step that distinguishes this metabolite as exclusive to flavan-3-ol metabolism [9].
Alternative pathways also contribute to metabolite formation, including direct A-ring breakdown from proanthocyanidins without requiring complete depolymerization [14]. Research has demonstrated that among all colonic metabolites derived from epicatechin, 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one and its downstream products account for 42-60% of the total epicatechin intake [11] [12]. This substantial proportion emphasizes the quantitative significance of this transformation route in overall flavan-3-ol metabolism.
The microbial conversion of flavan-3-ols to 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one involves a complex network of bacterial species with specialized enzymatic capabilities [21] [24]. The conversion process requires multiple bacterial strains working in sequence, as no single organism possesses all the necessary enzymes for complete transformation from parent flavan-3-ols to the final valerolactone product [23] [24].
Eggerthella lenta represents one of the key bacterial species responsible for the initial C-ring cleavage of catechin and epicatechin molecules [23] [24]. This organism cleaves the heterocyclic C-ring to produce diphenylpropan-2-ol intermediates, which serve as substrates for subsequent transformations [14]. Research has identified Eggerthella lenta strain rK3 as particularly active in this conversion, demonstrating consistent C-ring cleavage activity across different experimental conditions [24].
Flavonifractor plautii plays a crucial downstream role by converting the diphenylpropan-2-ol intermediates into 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one through A-ring breakdown and lactone formation [23] [24]. This bacterial species, designated as strain aK2, possesses the specific enzymatic machinery required for A-ring fission and subsequent cyclization to form the characteristic gamma-lactone ring structure [14].
Bacterial Species | Metabolic Function | Key Substrates | Products Formed |
---|---|---|---|
Eggerthella lenta | C-ring cleavage of catechins | Catechin, epicatechin | Diphenylpropan-2-ol |
Flavonifractor plautii | A-ring fission, lactone formation | Diphenylpropan-2-ol intermediates | 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one |
Adlercreutzia equolifaciens | C-ring cleavage, metabolite production | Epicatechin metabolites | Phenyl-gamma-valerolactone metabolites |
Lachnospiraceae UCG-010 | 3-hydroxyphenylpropan-2-ol production | Hydroxyphenyl intermediates | 3-hydroxyphenylpropan-2-ol |
Adlercreutzia equolifaciens has emerged as another significant contributor to the metabolic pathway, demonstrating the ability to convert epicatechin into diphenylpropan-2-ol through C-ring cleavage [21] [23]. This bacterial species shows particular association with the production of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, as confirmed through differential abundance analysis in human fecal microbiota studies [21].
Additional bacterial taxa contribute to specific aspects of the conversion process. Lachnospiraceae UCG-010 species have been identified as responsible for the conversion of hydroxylated intermediates, while members of the Anaerovoracaceae family, specifically family XIII AD2011 group, participate in valerolactone production pathways [21]. These findings highlight the multi-step nature of the conversion process and the requirement for diverse bacterial enzymatic activities.
Substantial inter-individual variations exist in the production of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one from dietary flavan-3-ols, with concentration ranges varying dramatically between individuals [4] [11] [23]. In vitro fermentation studies using human fecal microbiota from healthy volunteers have revealed metabolite concentrations ranging from 3.31 to 77.54 micromolar at 10 hours of fermentation, representing more than a 20-fold difference between individuals [4].
The temporal dynamics of metabolite formation also demonstrate significant inter-individual variability [11] [23]. Some individuals show peak metabolite formation at 24 hours of fermentation, while others achieve maximum concentrations at 48 or 72 hours [23]. These differences in kinetic profiles suggest fundamental variations in the microbial communities and their enzymatic activities between individuals [11] [23].
Correlation analyses have identified specific bacterial taxa associated with enhanced metabolite production [21] [23]. Fast converters of epicatechin, who produce higher concentrations of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, demonstrate significantly higher prevalence of short-chain fatty acid-producing bacteria, particularly Faecalibacterium species and Bacteroides species [21]. These individuals also exhibit elevated levels of acetate, propionate, butyrate, and valerate in their fecal samples [21].
The inter-individual differences extend beyond simple quantitative variations to include qualitative differences in metabolic profiles [21] [22]. Research has identified individuals who preferentially produce specific metabolite patterns, with some showing enhanced production of 3-hydroxyphenylpropan-2-ol while others demonstrate greater efficiency in 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one formation [21]. These observations suggest the existence of distinct metabolic phenotypes within the population [22].
Factors contributing to inter-individual variability include differences in gut microbiota composition, dietary habits, genetic polymorphisms, and physiological status [22] [25]. Studies have demonstrated that individuals with higher abundance of Eggerthella and Eubacterium species show faster catechin metabolism and enhanced valerolactone production [23]. Additionally, the stability of individual microbiomes over time influences the consistency of metabolite production patterns [23].
The concept of flavan-3-ol metabotypes has emerged to describe distinct metabolic phenotypes characterized by specific patterns of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one production and related metabolite profiles [21] [22]. These metabotypes represent clusters of individuals who exhibit similar metabolic responses to flavan-3-ol consumption, providing a framework for understanding population-level variations in metabolite production [21].
Fast converter metabotypes are characterized by rapid epicatechin depletion and high production of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, with conversion rates typically ranging from 70-95% at 10 hours of fermentation [21]. These individuals demonstrate strong associations with short-chain fatty acid-producing bacteria, particularly Faecalibacterium and Bacteroides species, and exhibit elevated fecal concentrations of acetate, propionate, and butyrate [21].
Slow converter metabotypes show reduced capacity for epicatechin transformation, with conversion rates typically between 15-40% at equivalent time points [21]. These individuals often display lower abundance of key bacterial species involved in C-ring cleavage and demonstrate reduced short-chain fatty acid production [21]. The metabolite concentrations in slow converters typically range from 3.31 to 15 micromolar at 10 hours [21].
Metabotype Classification | Conversion Rate Range | Associated Microbiota | Metabolite Concentration (μM) | Short-Chain Fatty Acid Production |
---|---|---|---|---|
Fast Converters | 70-95% at 10h | Faecalibacterium, Bacteroides | 50-77.54 at 10h | High acetate, propionate, butyrate |
Slow Converters | 15-40% at 10h | Reduced short-chain fatty acid producers | 3.31-15 at 10h | Low short-chain fatty acid levels |
High 3,4-dihydroxyphenyl-gamma-valerolactone Producers | Variable conversion | Adlercreutzia equolifaciens | 25-60 peak levels | Moderate short-chain fatty acid production |
Specialized metabotypes based on specific metabolite production patterns have also been identified [21]. High 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one producers demonstrate particular enrichment of Adlercreutzia equolifaciens, along with species from the Anaerovoracaceae family and Eubacterium brachy group [21]. These individuals show enhanced capacity for valerolactone formation even when overall conversion rates vary [21].
The stability of metabotypes over time appears to be individual-dependent, with most individuals maintaining consistent metabolic profiles across multiple sampling periods [23]. However, some individuals demonstrate temporal variations that may reflect transient changes in gut microbiota composition due to dietary or lifestyle factors [23]. These observations emphasize the importance of considering both stable and dynamic aspects of individual metabolic phenotypes [22] [25].
Paraoxonase enzymes represent a novel pathway in the metabolism of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, providing an alternative route for metabolite transformation beyond gut microbiota-mediated processes [26] [29]. The paraoxonase family consists of three isoforms: paraoxonase 1, paraoxonase 2, and paraoxonase 3, with paraoxonase 1 and paraoxonase 3 demonstrating the most significant activity toward valerolactone substrates [26] [32].
Paraoxonase 1 and paraoxonase 3 catalyze the rapid hydrolysis of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one into corresponding phenylvaleric acids [26] [29]. In vitro studies using human serum have demonstrated that this conversion occurs with a half-life of 9.8 ± 0.3 minutes, indicating highly efficient enzymatic activity [26]. The hydrolysis reaction involves the cleavage of the gamma-lactone ring, converting the cyclic structure into the corresponding open-chain valeric acid derivative [26].
Kinetic characterization of paraoxonase-mediated metabolism reveals a Michaelis constant of 269 micromolar for 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, which is considerably higher than the sub-micromolar concentrations typically observed in human circulation [26]. This kinetic parameter suggests that the enzyme operates below saturation under physiological conditions, allowing for concentration-dependent metabolism rates [26].
The enzymatic activity is calcium-dependent and can be inhibited by ethylene glycol tetraacetic acid, confirming the involvement of paraoxonase enzymes in the conversion process [26]. Heat treatment also prevents the hydrolysis reaction, further supporting the enzymatic nature of the transformation [26]. These characteristics align with the known properties of paraoxonase enzymes and their requirement for calcium cofactors [30] [32].
Phase II metabolites of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one also serve as substrates for paraoxonase enzymes, though with reduced efficiency compared to the unconjugated form [26]. Sulfated and glucuronidated derivatives undergo hydrolysis, but additional conjugations significantly reduce or prevent enzymatic processing [26]. This substrate specificity pattern suggests that the degree of phase II conjugation influences the accessibility of the lactone ring to paraoxonase-mediated hydrolysis [26].
Phase II metabolism represents a critical pathway for the biotransformation and elimination of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, involving conjugation reactions that enhance water solubility and facilitate excretion [31] [36] [37]. The primary phase II metabolic pathways include sulfation, glucuronidation, and methylation, each contributing to the overall metabolic fate of the valerolactone [31] [37].
Sulfation emerges as the predominant phase II metabolic pathway for valerolactone metabolism, catalyzed primarily by sulfotransferase 1A1 in the liver and sulfotransferase 1A3 in the intestine [37]. Sulfotransferase 1A1 demonstrates exceptionally high affinity for valerolactone substrates, with a Michaelis constant of 0.24 micromolar and intrinsic clearance of 2417 microliters per milligram cytosol per minute [37]. This high intrinsic clearance indicates efficient metabolic processing under physiological conditions [37].
Sulfotransferase 1A3 shows lower affinity but maintains significant activity, particularly at elevated substrate concentrations, with a Michaelis constant of 2.29 micromolar and intrinsic clearance of 17.02 milliliters per milligram enzyme per minute [37]. The differential kinetic properties of these isoforms suggest tissue-specific roles in valerolactone sulfation, with liver-mediated sulfation providing high-affinity processing and intestinal sulfation contributing to first-pass metabolism [37].
Enzyme System | Primary Location | Substrate Specificity | Kinetic Parameters | Metabolic Product |
---|---|---|---|---|
Sulfotransferase 1A1 | Liver | High affinity for valerolactones | Km = 0.24 μM, high clearance | Valerolactone sulfate conjugates |
Sulfotransferase 1A3 | Intestine | High activity at elevated concentrations | Km = 2.29 μM, moderate clearance | Valerolactone sulfate conjugates |
UDP-Glucuronosyltransferase | Liver, intestine | Moderate affinity, stable conjugation | Km = 49.5-51.1 μM | Valerolactone glucuronide conjugates |
Glucuronidation represents the secondary phase II metabolic pathway, mediated by UDP-glucuronosyltransferase enzymes in both liver and intestinal tissues [31] [37]. The kinetic parameters for glucuronidation show Michaelis constants ranging from 49.5 to 51.1 micromolar, approximately 200-fold higher than sulfation, indicating lower affinity for valerolactone substrates [37]. Despite lower affinity, glucuronidation provides stable conjugation that facilitates renal elimination [31].
Human intervention studies have confirmed the predominance of sulfation over glucuronidation in vivo, with sulfated metabolites appearing in plasma at concentrations 3.6-fold higher than glucuronidated forms [37]. This observation reflects the superior kinetic properties of sulfotransferase enzymes and their efficiency in processing valerolactone substrates [37]. The sulfated conjugates demonstrate maximum plasma concentrations around 4-6 hours post-ingestion, consistent with the timeline of gut microbiota-mediated valerolactone formation [34].
Methylation represents a minor metabolic pathway for valerolactone processing, with significantly lower activity compared to sulfation and glucuronidation [37]. The methylation reaction shows a Michaelis constant of 0.17 micromolar but very low maximum velocity, resulting in minimal contribution to overall metabolic clearance [37]. This limited methylation activity suggests that conjugation reactions dominate the phase II metabolism of valerolactones [37].
The relationship between 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one and phenylvaleric acids represents a fundamental aspect of the phenyl-gamma-valerolactone metabolic network [26] [33] [34]. Phenylvaleric acids serve as the primary downstream metabolites of valerolactones, formed through multiple enzymatic pathways that include paraoxonase-mediated hydrolysis and bacterial ring-opening reactions [26] [33].
Paraoxonase-mediated conversion of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one to 5-(3',4'-dihydroxyphenyl)-gamma-valeric acid occurs rapidly in human serum, with a half-life of 9.8 minutes [26]. This conversion represents a major route for the transformation of circulating valerolactones into their corresponding open-chain valeric acid forms [26]. The phenylvaleric acids produced through this pathway retain the dihydroxy substitution pattern of the parent valerolactone, maintaining the characteristic catechol structure [26].
Bacterial metabolism also contributes to phenylvaleric acid formation through ring-opening reactions catalyzed by gut microbiota [33] [34]. These bacterial pathways involve the hydrolysis of the gamma-lactone ring structure, producing phenylvaleric acids as intermediate metabolites in the continued breakdown of flavan-3-ol-derived compounds [33]. The bacterial conversion process may produce both hydroxylated and non-hydroxylated phenylvaleric acid derivatives, depending on the specific bacterial species involved [33].
The kinetic profile of phenylvaleric acid formation follows the temporal pattern of valerolactone production, with maximum concentrations typically observed 4-6 hours after flavan-3-ol consumption [34]. Human intervention studies have demonstrated that phenylvaleric acids appear in both plasma and urine, with urinary excretion representing the primary elimination pathway [34]. The combined excretion of valerolactones and phenylvaleric acids accounts for a substantial proportion of the ingested flavan-3-ol dose [34].
Phase II conjugated forms of phenylvaleric acids also contribute to the metabolic network, with sulfated and glucuronidated derivatives detected in human biological fluids [34] [36]. These conjugated phenylvaleric acids demonstrate enhanced water solubility compared to their unconjugated counterparts, facilitating renal clearance and contributing to the overall elimination of flavan-3-ol-derived metabolites [34].
The phenyl-gamma-valerolactone metabolic network extends beyond phenylvaleric acids to include a series of further downstream metabolic products that result from continued bacterial metabolism and beta-oxidation processes [9] [33] [35]. These downstream products represent the terminal stages of flavan-3-ol catabolism and include various hydroxylated phenolic acids and simple aromatic compounds [9] [33].
Beta-oxidation of phenylvaleric acids leads to the formation of phenylpropionic acids through the sequential removal of two-carbon units from the aliphatic side chain [9] [33]. The major phenylpropionic acid derivative is 3-(3,4-dihydroxyphenyl)propionic acid, which retains the dihydroxy substitution pattern characteristic of the original flavan-3-ol precursors [9] [14]. This compound represents one of the most abundant downstream metabolites detected in human biological fluids following flavan-3-ol consumption [9].
Further beta-oxidation produces phenylacetic acid derivatives, including 2-(3,4-dihydroxyphenyl)acetic acid, which represents an additional step in the metabolic cascade [9] [14]. These phenylacetic acids demonstrate shorter aliphatic side chains compared to their phenylpropionic and phenylvaleric precursors, reflecting the progressive shortening that occurs through beta-oxidation [9].
The terminal products of the metabolic network include simple hydroxylated benzoic acids, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), which result from complete side-chain removal [9] [33]. These benzoic acid derivatives represent the final aromatic products before complete mineralization to non-aromatic metabolites [9]. Additional terminal products include pyrogallol, formed through decarboxylation of gallic acid derivatives, particularly in the metabolism of gallated flavan-3-ols [35].
Dehydroxylation reactions also contribute to the formation of downstream products, with bacterial dehydroxylation converting dihydroxylated compounds to monohydroxylated derivatives [9] [24]. These reactions involve the selective removal of hydroxyl groups from the aromatic ring, producing compounds such as 3-hydroxybenzoic acid and 4-hydroxybenzoic acid [9]. The dehydroxylation process appears to be mediated by specific bacterial species and contributes to the overall diversity of metabolic products [24].